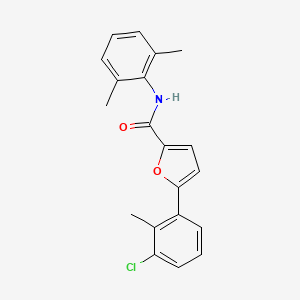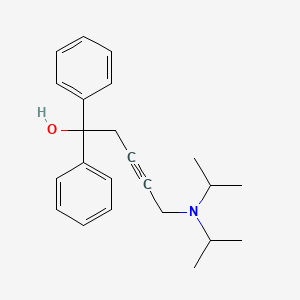![molecular formula C21H14Cl3N5OS B12451152 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12451152.png)
3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide: is a complex organic compound that belongs to the class of benzamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting 4-methylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.
Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.
Coupling with Benzamide: The chlorinated benzotriazole is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and protein binding due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
- 2,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in various applications.
属性
分子式 |
C21H14Cl3N5OS |
|---|---|
分子量 |
490.8 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14Cl3N5OS/c1-11-2-5-13(6-3-11)29-27-18-9-16(24)17(10-19(18)28-29)25-21(31)26-20(30)12-4-7-14(22)15(23)8-12/h2-10H,1H3,(H2,25,26,30,31) |
InChI 键 |
GBGRODBIWBYIMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)

![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)



![1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12451108.png)
![2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451110.png)

![2-(3,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B12451120.png)

